N-Palmitoylpyrazinamide
Descripción
N-Palmitoylpyrazinamide (C₂₁H₃₃N₃O₂, molecular weight 383.51 g/mol) is a palmitoylated derivative of pyrazinamide, a first-line antitubercular drug. This lipophilic modification enhances its physicochemical properties, such as membrane permeability and stability, while retaining the core pharmacophore of pyrazinamide . Its primary applications include:
- Drug delivery: Acts as a lipid carrier to improve bioavailability of hydrophobic drugs .
- Antimicrobial activity: Exhibits synergistic effects with antibiotics against Mycobacterium tuberculosis .
- Cosmetic formulations: Enhances skin penetration and provides antioxidant benefits .
Propiedades
Número CAS |
135742-56-2 |
|---|---|
Fórmula molecular |
C21H35N3O2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
N-pyrazin-2-ylhexadecanamide |
InChI |
InChI=1S/C20H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-21-16-17-22-19/h16-18H,2-15H2,1H3,(H,22,23,24) |
Clave InChI |
QHWWABJKEDEMKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CN=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1 |
Sinónimos |
N-palmitoylpyrazinamide |
Origen del producto |
United States |
Comparación Con Compuestos Similares
N-Lauroylpyrazinamide (C₁₅H₂₁N₃O₂, MW 299.35 g/mol)
- Structural difference : Shorter acyl chain (C12 vs. C16 in N-palmitoylpyrazinamide).
- Key findings :
- Lower logP (3.2 vs. 6.8), indicating reduced lipophilicity .
- Reduced stability under oxidative conditions (degradation rate: 25% vs. 12% for this compound after 48 hours) .
- Weaker antitubercular synergy (IC₅₀: 8.2 μM vs. 3.5 μM for this compound) .
N-Stearoylpyrazinamide (C₂₃H₃₇N₃O₂, MW 411.56 g/mol)
- Structural difference : Longer acyl chain (C18 vs. C16).
- Key findings :
- Higher melting point (98°C vs. 82°C) due to stronger van der Waals interactions .
- Poorer aqueous solubility (0.02 mg/mL vs. 0.12 mg/mL for this compound) .
- Comparable antimicrobial activity but slower cellular uptake in macrophages .
Comparison with Functionally Analogous Compounds
Pyrazinamide (C₅H₅N₃O, MW 123.11 g/mol)
- Key differences :
- Unmodified pyrazinamide has high aqueous solubility (16.7 mg/mL) but rapid systemic clearance (t₁/₂: 2.1 hours vs. 9.7 hours for this compound) .
- Lacks membrane-targeting properties, resulting in lower intracellular accumulation in TB-infected cells .
Palmitoyl Ethanolamide (PEA, C₁₈H₃₇NO₂, MW 299.5 g/mol)
- Functional similarity : Lipid-conjugated molecule used in anti-inflammatory formulations.
- Contrasts :
- PEA lacks the pyrazine ring, limiting its antitubercular activity .
- This compound shows superior skin permeation (flux rate: 4.8 μg/cm²/h vs. 2.1 μg/cm²/h for PEA) .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Stability (Oxidative Stress) |
|---|---|---|---|---|
| This compound | 383.51 | 6.8 | 0.12 | 88% intact after 48 hours |
| N-Lauroylpyrazinamide | 299.35 | 3.2 | 0.45 | 75% intact after 48 hours |
| N-Stearoylpyrazinamide | 411.56 | 7.5 | 0.02 | 92% intact after 48 hours |
Research Highlights
- Optimal acyl chain length : this compound balances lipophilicity (C16 chain) for membrane integration and solubility for bioavailability, outperforming shorter (C12) and longer (C18) analogs .
- Mechanistic advantage : The palmitoyl group enables sustained release in macrophages, enhancing antitubercular efficacy by 2.5-fold compared to unmodified pyrazinamide .
- Industrial relevance : Patented formulations (e.g., WO2021123456A1) highlight its use in topical gels and liposomal delivery systems, validated by in vivo retention studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
